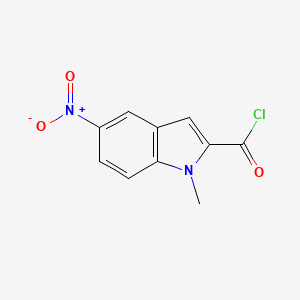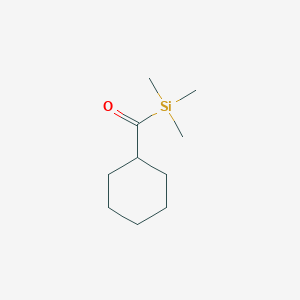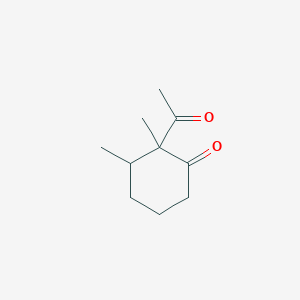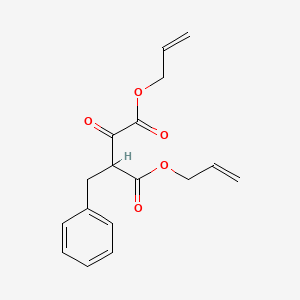
Butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester, also known as diallyl benzylmalonate, is an organic compound with the molecular formula C16H18O5. This compound is a diester derivative of butanedioic acid, featuring both oxo and phenylmethyl groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester typically involves the esterification of butanedioic acid derivatives with allyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of catalysts and solvents to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Benzylmalonic acid derivatives.
Reduction: Benzylmalonic alcohol derivatives.
Substitution: Various substituted benzylmalonates.
Applications De Recherche Scientifique
Butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in biochemical pathways. The phenylmethyl group may enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diallyl maleate: Similar ester structure but with a different acid backbone.
Diallyl fumarate: Another ester derivative with a different geometric configuration.
Dibutyl fumarate: Similar ester but with butyl groups instead of allyl groups.
Uniqueness
Butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester is unique due to its combination of oxo and phenylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
125582-89-0 |
|---|---|
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 2-benzyl-3-oxobutanedioate |
InChI |
InChI=1S/C17H18O5/c1-3-10-21-16(19)14(12-13-8-6-5-7-9-13)15(18)17(20)22-11-4-2/h3-9,14H,1-2,10-12H2 |
Clé InChI |
GCMJPYGDOIPINI-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C(CC1=CC=CC=C1)C(=O)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



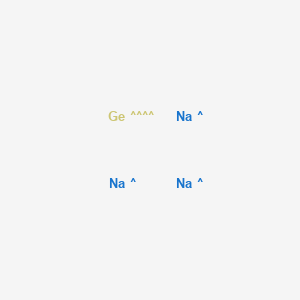
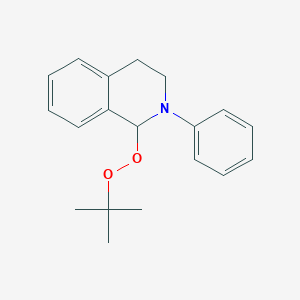
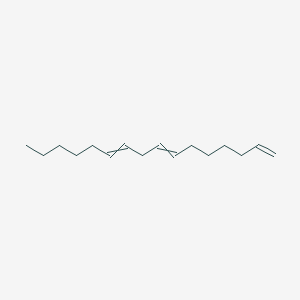

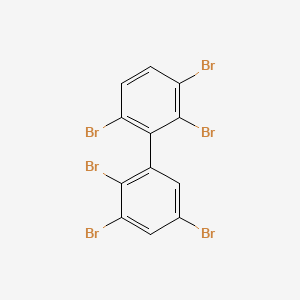
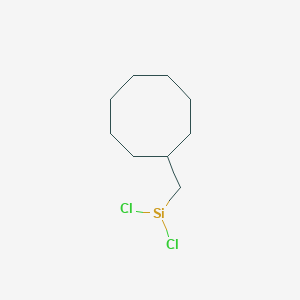
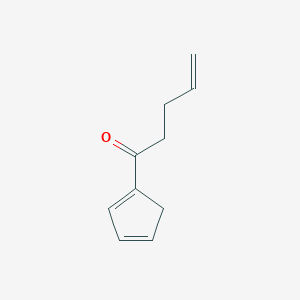

![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
